molecular formula C6H4N2O B1345529 2-Cyano-3-hydroxypyridine CAS No. 932-35-4

2-Cyano-3-hydroxypyridine

Cat. No.: B1345529
CAS No.: 932-35-4
M. Wt: 120.11 g/mol
InChI Key: XTVFTOVNAKNVQK-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxypyridine is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

2-Cyano-3-hydroxypyridine is a chemical compound with the molecular formula C6H4N2O It is known to be used in various chemical processes .

Mode of Action

It is characterized by its cyano and hydroxy functional groups , which may interact with its targets leading to changes at the molecular level.

Biochemical Pathways

It is known that the compound can be used as eif4a inhibitors , which suggests it may have an impact on protein synthesis.

Pharmacokinetics

It is soluble in dmso and slightly soluble in methanol , which could influence its bioavailability.

Result of Action

Given its use as eif4a inhibitors , it may have an impact on the regulation of protein synthesis.

Biochemical Analysis

Biochemical Properties

2-Cyano-3-hydroxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of eukaryotic initiation factor 4A (eIF4A). eIF4A is an ATP-dependent RNA helicase involved in the initiation of translation. By inhibiting eIF4A, this compound can affect protein synthesis, which is crucial for cell growth and proliferation . Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with topoisomerases, enzymes that regulate the overwinding or underwinding of DNA .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiproliferative activity against certain cancer cell lines, such as liver carcinoma cells (HEPG2), by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to eIF4A, inhibiting its helicase activity and thereby affecting the initiation of translation . Additionally, this compound can inhibit topoisomerases, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . These interactions result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to this compound has been observed to cause sustained inhibition of protein synthesis and alterations in cellular function, which can be monitored through in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit protein synthesis and cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct this compound to these subcellular locations, affecting its activity and function. For instance, its interaction with nuclear proteins can influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydroxypyridine typically involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. This reaction is often catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and carried out under reflux conditions in ethanol . Another method involves the nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines using classic sources of nucleophilic fluoride such as potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as fluoride ions (F-) or other halides.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridones, and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-3-hydroxypyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Cyano-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a hydroxyl group.

    2-Hydroxypyridine-3-carboxylic acid: Contains a carboxyl group instead of a cyano group.

    3-Amino-2-hydroxypyridine: Contains an amino group instead of a cyano group

Uniqueness: 2-Cyano-3-hydroxypyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVFTOVNAKNVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239324
Record name 3-Hydroxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-35-4
Record name 3-Hydroxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-cyano-3-hydroxypyridine in the synthesis of desferrithiocin?

A1: this compound serves as a crucial building block in the synthesis of desferrithiocin []. It undergoes a cyclocondensation reaction with (S)-2-methylcysteine hydrochloride or (R)-2-methylcysteine in the presence of triethylamine. This reaction results in the formation of (S)-desferrithiocin or (R)-desferrithiocin, respectively, with a high yield of 97% [].

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